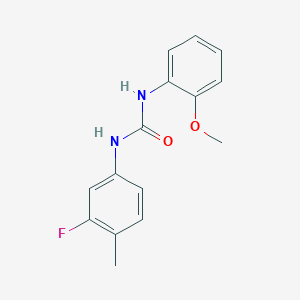
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMU has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the PI3K/Akt/mTOR signaling pathway, which is dysregulated in many cancers.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects in animal models, including reducing inflammation, inhibiting cancer cell proliferation, and improving glucose tolerance and insulin sensitivity. This compound has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized chemical and physical properties. However, its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another area of research could focus on the synthesis of new this compound analogs with improved properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential toxicity in humans.
Méthodes De Synthèse
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-methoxyaniline in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been the subject of numerous scientific studies aimed at exploring its potential therapeutic applications. One area of research has focused on this compound's anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as arthritis.
Another area of research has investigated this compound's anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have potential as an anti-diabetic agent, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-8-11(9-12(10)16)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBKNGCWKAZJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
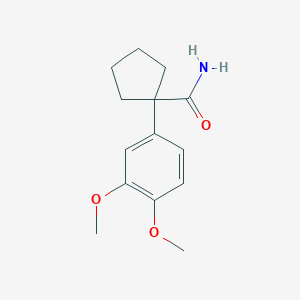
![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
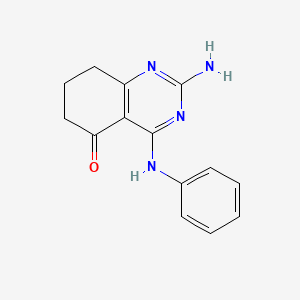
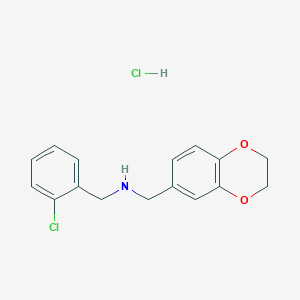
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
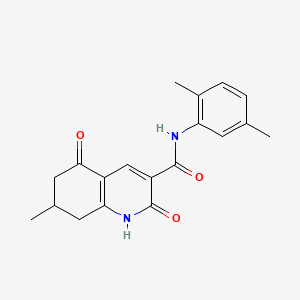
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
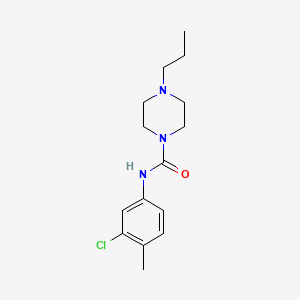

![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)